4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride
Overview
Description
4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C₁₂H₁₇ClO₃S and a molecular weight of 276.78 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-ethoxy-5-isopropyl-2-methylbenzene. This reaction is carried out using chlorosulfonic acid (ClSO₃H) as the sulfonylating agent under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The process includes the careful addition of chlorosulfonic acid to the aromatic compound, followed by purification steps such as distillation or recrystallization to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary or secondary amines, alcohols, and thiols.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
Scientific Research Applications
4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Pharmaceutical Research: Used as an intermediate in the synthesis of potential drug candidates.
Chemical Synthesis: Employed in the preparation of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry.
Material Science: Investigated for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce the sulfonyl group into other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the ethoxy and isopropyl groups.
4-Ethoxybenzenesulfonyl chloride: Similar but lacks the isopropyl and methyl groups.
5-Isopropyl-2-methylbenzenesulfonyl chloride: Similar but lacks the ethoxy group.
Uniqueness
4-Ethoxy-5-isopropyl-2-methylbenzenesulfonyl chloride is unique due to the presence of the ethoxy, isopropyl, and methyl groups on the benzene ring. These substituents can influence the compound’s reactivity and its interactions in various chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4-ethoxy-2-methyl-5-propan-2-ylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-5-16-11-6-9(4)12(17(13,14)15)7-10(11)8(2)3/h6-8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEUVKIKDYYYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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